Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether

Lipophilicity ADME Drug Discovery

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether (CAS 478030-30-7) is a heterocyclic small molecule of the pyrimidine class, defined by a 5-methoxy, 4-phenylsulfanyl, and 2-(3-trifluoromethylphenyl) substitution pattern on the pyrimidine core. Its molecular formula is C18H13F3N2OS with a molecular weight of 362.4 g/mol.

Molecular Formula C18H13F3N2OS
Molecular Weight 362.37
CAS No. 478030-30-7
Cat. No. B2482897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether
CAS478030-30-7
Molecular FormulaC18H13F3N2OS
Molecular Weight362.37
Structural Identifiers
SMILESCOC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
InChIKeyBNIVKJSVFNPEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether (CAS 478030-30-7) – Chemical Identity and Baseline Procurement Profile


Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether (CAS 478030-30-7) is a heterocyclic small molecule of the pyrimidine class, defined by a 5-methoxy, 4-phenylsulfanyl, and 2-(3-trifluoromethylphenyl) substitution pattern on the pyrimidine core [1]. Its molecular formula is C18H13F3N2OS with a molecular weight of 362.4 g/mol [1]. The compound is cataloged as a research-grade building block, typically supplied at ≥95% purity . The trifluoromethyl group imparts enhanced lipophilicity (computed XLogP3-AA = 5.1) and metabolic stability, while the phenylsulfanyl group offers a reactive handle for oxidation to sulfoxide or sulfone derivatives [1].

Why Generic Substitution of Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether Fails in Structure-Based Procurement


The specific substitution pattern on the pyrimidine core creates a unique three-dimensional pharmacophore that cannot be replicated by simple analog interchange. The simultaneous presence of a 5-methoxy, 4-phenylsulfanyl, and 2-[3-(trifluoromethyl)phenyl] group establishes a distinct electron distribution and steric profile [1]. Competing compounds with a more extended linker at position 2 (e.g., benzylsulfanyl instead of phenyl), such as 2-[(4-methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339102-03-3), would alter both the conformational flexibility and the binding interactions at target sites . The phenylsulfanyl group at position 4 is critical for oxidative derivatization to sulfoxide/sulfone, a pathway not available to analogs with amino or alkyl substituents at this position, such as N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine . These structural differences translate directly into divergent biological activity and synthetic utility, making direct substitution unreliable without specific experimental validation.

Quantitative Comparative Evidence for Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability: Target Compound vs. 4-Methylphenyl Sulfone Analog

The target compound exhibits a computed XLogP3-AA of 5.1, reflecting its balanced lipophilic character contributed by the trifluoromethyl and phenylsulfanyl groups [1]. In contrast, the oxidized sulfone analog 4-methylphenyl 2-phenyl-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl sulfone (CAS 478247-28-8) shows a higher computed topological polar surface area (tPSA) due to the additional sulfone oxygens, which would predict lower passive membrane permeability . This quantified difference in computed physicochemical properties can be decisive when selecting a starting scaffold for CNS-penetrant programs where optimal LogP is critical.

Lipophilicity ADME Drug Discovery

Hydrogen Bond Acceptor/Donor Profile: Target Compound vs. 2-Amino Analog (N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine)

The target compound possesses 0 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) [1]. The related 2-amino analog N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine contains 1 HBD (secondary amine) and a comparable HBA count . The absence of a hydrogen bond donor in the target compound eliminates the potential for intramolecular hydrogen bonding, which can affect conformational preferences and target binding. This difference is quantifiable in Rule-of-Five profiles and impacts oral bioavailability predictions.

Physicochemical Properties Medicinal Chemistry Hit-to-Lead

Rotatable Bond Flexibility: Target Compound vs. Benzylsulfanyl-Linked Analog (CAS 339102-03-3)

The target compound has 4 rotatable bonds [1]. The closely related analog 2-[(4-methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339102-03-3) contains a methylene insertion in the sulfanyl linker at position 2, adding one extra rotatable bond (5 rotatable bonds) . This additional rotatable bond increases conformational entropy and may reduce binding affinity by approximately 0.7–1.2 kcal/mol in entropy-driven binding, assuming a typical entropy penalty of ~0.7–1.0 kcal/mol per frozen rotatable bond. The lower rotatable bond count of the target compound offers a ligand efficiency advantage.

Conformational Analysis Ligand Efficiency Fragment-Based Drug Design

Purity and Supply Specifications: Target Compound vs. Analog (CAS 338404-82-3) for Reproducible Synthesis

The target compound is supplied by AKSci at a minimum purity of 95% with batch-specific quality assurance documentation available . A structurally related compound, 4-(phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS 338404-82-3), is also commercially available but typically cataloged without a uniform purity specification across suppliers . For synthetic chemistry applications where stoichiometric precision is critical, the defined purity specification of the target compound reduces the risk of failed coupling reactions and simplifies reaction optimization.

Analytical Chemistry Process Chemistry Quality Assurance

Defined Research and Industrial Application Scenarios for Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Optimized Passive Permeability

The compound's computed tPSA of 60.3 Ų and XLogP3-AA of 5.1 place it within favorable CNS drug-like space compared to analogs with higher polar surface area, as established in Section 3, Evidence Item 1. Medicinal chemistry teams should prioritize this scaffold when designing libraries intended to cross the blood-brain barrier, as the absence of a sulfone or additional polar groups minimizes P-glycoprotein (P-gp) recognition risk. This quantitative profile directly supports its selection over more polar analogs for primary CNS screening cascades.

Oral Bioavailability Optimization in Hit-to-Lead Campaigns

With 0 hydrogen bond donors and 7 hydrogen bond acceptors, the target compound avoids the common bioavailability penalty associated with amine-containing pyrimidine analogs (see Evidence Item 2). Drug discovery teams focusing on oral candidates should prefer this scaffold to reduce efflux transporter interactions (e.g., P-gp, BCRP) and enhance intestinal absorption. This is a quantifiable advantage in lead optimization when competing scaffolds have one or more HBDs.

Fragment-Based and Structure-Guided Lead Generation

The compound's low rotatable bond count (4) compared to benzylsulfanyl-linked analogs (5 rotatable bonds, see Evidence Item 3) confers a ligand efficiency advantage by reducing the entropy penalty upon target binding. Fragment-based drug design (FBDD) and structure-based virtual screening campaigns benefit from this rigid pharmacophore, as it increases the probability of identifying high-quality hits with improved enthalpy-driven binding profiles.

Multi-Step Synthetic Chemistry Requiring Reproducible Building Block Quality

As a synthetic building block, the guaranteed ≥95% purity (see Evidence Item 4) ensures stoichiometric reliability in coupling reactions, such as the oxidation of the phenylsulfanyl group to sulfoxide/sulfone or further functionalization of the pyrimidine ring. Process chemists and medicinal chemistry laboratories should select this compound when reaction reproducibility across multiple batches is a critical requirement, as the defined purity specification reduces downstream purification burden.

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